Beta-defensin103A

Salt resistance Cystic fibrosis Antimicrobial peptides

Beta-defensin 103A (DEFB103A), commonly referred to as human beta-defensin 3 (hBD-3), is a 45-amino-acid cationic antimicrobial peptide of the β-defensin family. It is distinguished from its closest human paralogs—hBD-1 (DEFB1), hBD-2 (DEFB4A), and hBD-4 (DEFB104)—by its uniquely broad antimicrobial spectrum, potent activity at physiological salt concentrations (up to 150 mM NaCl), and dual chemoattractant function via CCR2 and CCR6 receptors.

Molecular Formula
Molecular Weight
Cat. No. B1578036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeta-defensin103A
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beta-Defensin 103A (DEFB103A/hBD-3): A Broad-Spectrum, Salt-Insensitive Antimicrobial Peptide Baseline for Procurement Specification


Beta-defensin 103A (DEFB103A), commonly referred to as human beta-defensin 3 (hBD-3), is a 45-amino-acid cationic antimicrobial peptide of the β-defensin family [1]. It is distinguished from its closest human paralogs—hBD-1 (DEFB1), hBD-2 (DEFB4A), and hBD-4 (DEFB104)—by its uniquely broad antimicrobial spectrum, potent activity at physiological salt concentrations (up to 150 mM NaCl), and dual chemoattractant function via CCR2 and CCR6 receptors [2][3]. Native hBD-3 is characterized by a conserved six-cysteine motif forming three disulfide bonds, though linear analogs retain substantial activity, a property that offers practical advantages in synthetic peptide procurement [1].

Why Beta-Defensin 103A Cannot Be Replaced by In-Class Alternatives: Evidence-Driven Substitution Risk Assessment


Generic substitution with other human β-defensins (hBD-1, hBD-2, hBD-4) or broader antimicrobial peptides (LL-37, histatin 5) carries quantifiable performance risks. hBD-1 is constitutively expressed and exhibits only mild antimicrobial activity, with mucosal fluid concentrations falling below the MIC for most microbes [1]. hBD-2 and hBD-4 lose activity at elevated NaCl concentrations (≥100 mM), a critical failure mode in cystic fibrosis airway fluid and inflamed wound environments where salt concentrations are elevated [2]. In contrast, hBD-3 retains full bactericidal activity at 150 mM NaCl, attributable to a higher calculated positive surface charge and distinct structural salt-bridge network [2][3]. Furthermore, hBD-3 is uniquely potent against both Gram-positive and Gram-negative bacteria and is the only human β-defensin that demonstrates meaningful activity against the intracellular pathogen Francisella tularensis [4]. These differentiated attributes mean that substituting hBD-3 with hBD-1, hBD-2, or LL-37 in salt-containing experimental models or therapeutic formulations will predictably result in loss of antimicrobial efficacy against key target organisms.

Head-to-Head Quantitative Evidence for Beta-Defensin 103A: Comparator-Based Differentiation for Scientific Procurement


Salt-Insensitive Killing of Staphylococcus aureus: hBD-3 Retains Full Activity at 150 mM NaCl While hBD-1, hBD-2, and hBD-4 Are Inactivated

The antimicrobial activity of hBD-3 against S. aureus is fully retained at NaCl concentrations up to 150 mM, whereas the bactericidal activities of hBD-1, hBD-2, and hBD-4 are significantly attenuated or completely abolished at NaCl concentrations ≥100 mM [1][2]. This salt insensitivity is attributed to a higher net positive charge (+11 for hBD-3 vs. +4 to +6 for hBD-1 and hBD-2) and a distinctive structural organization of the C-terminal α-helical domain that maintains membrane-disrupting electrostatic interactions even under high ionic strength conditions [1]. Engineered hBD-3 analogs retaining the C-terminal region demonstrated further enhanced salt-resistant antibacterial activity, confirming the domain's critical role [1].

Salt resistance Cystic fibrosis Antimicrobial peptides Staphylococcus aureus Sodium chloride

Broad-Spectrum Gram-Positive Activity: hBD-3 Is Bactericidal Against S. aureus and S. pyogenes at MICs Unattainable by hBD-1 or hBD-4

hBD-3 demonstrates potent bactericidal activity against clinically relevant Gram-positive pathogens including S. aureus and S. pyogenes, with reported MIC values of 2–8 μg/mL, whereas hBD-1 shows negligible activity (MIC > 64 μg/mL) and hBD-4 displays weak or inconsistent Gram-positive coverage (MIC typically > 32 μg/mL) [1][2]. hBD-3's Gram-positive efficacy is mechanistically linked to its higher cationic charge density, enabling stronger initial electrostatic interaction with the negatively charged teichoic acids and lipid II in the Gram-positive cell wall, leading to rapid membrane depolarization and cell lysis within 30–60 minutes of exposure [1].

Gram-positive bacteria MIC Staphylococcus aureus Streptococcus pyogenes Antimicrobial susceptibility

Differential Antifungal Activity Against Candida albicans: hBD-3 Exhibits an MIC of 4–8 μg/mL, Lower Than hBD-1 (16–32 μg/mL) and hBD-2 (8–16 μg/mL)

In standardized antifungal susceptibility testing against Candida albicans, hBD-3 (DEFB103A) demonstrates an MIC range of 4–8 μg/mL, compared to 16–32 μg/mL for hBD-1 and 8–16 μg/mL for hBD-2 [1]. Confocal microscopy studies confirmed that hBD-3 rapidly accumulates on the fungal cell surface and disrupts membrane integrity within 15–30 minutes of exposure, a kinetic profile faster than that observed for hBD-1 or hBD-2 [1]. Additionally, the antifungal activity of hBD-3, unlike that of hBD-1 and hBD-2, is not significantly impaired by increasing NaCl concentrations, making it more reliable under physiological ionic conditions [1].

Antifungal Candida albicans Candidiasis Fungicidal Defensin

Dual-Receptor Chemotactic Activity: hBD-3 Attracts Monocytes, Macrophages, and Immature Dendritic Cells via CCR2 and CCR6, Distinct From hBD-1

hBD-3 is a chemoattractant for monocytes, macrophages, and immature dendritic cells through interaction with both CCR2 and CCR6 [1][2]. In transwell migration assays, hBD-3 at 100 ng/mL induced a 3- to 5-fold increase in monocyte migration, comparable to the effect of the canonical chemokine MCP-1/CCL2 at equimolar concentrations [1]. By contrast, hBD-1 signals only through CCR6 and has weak or negligible chemotactic activity for monocytes [2]. hBD-2 shares CCR6-dependent chemotaxis with hBD-3 but does not engage CCR2 with comparable efficacy [1]. This dual-receptor engagement endows hBD-3 with a broader leukocyte recruitment profile, directly linking innate antimicrobial defense to adaptive immune activation [2].

Chemotaxis CCR2 CCR6 Immunomodulation Monocyte Dendritic cell

In Vivo Wound Healing Acceleration: hBD-3 Promotes Fibroblast Migration, Proliferation, and Angiogenesis via FGFR1/JAK2/STAT3 Pathway

In a mouse full-thickness excisional wound model, topical application of hBD-3 (10 μg/wound) significantly accelerated wound closure compared to vehicle control, with a 40–50% reduction in wound area at day 4 post-wounding and increased numbers of fibroblasts and newly formed blood vessels at the wound site [1]. In vitro, hBD-3 stimulated human dermal fibroblast migration (2.5- to 3-fold increase in scratch assay) and proliferation (1.5- to 2-fold increase in BrdU incorporation), effects that were abrogated by the FGFR1 inhibitor PD173074 and the JAK2 inhibitor AG490, confirming pathway specificity [1]. While hBD-2 has also been reported to promote keratinocyte migration, the FGFR1/JAK2/STAT3-mediated fibroblast activation and angiogenic growth factor secretion (FGF, PDGF, VEGF) appears to be a distinct property of hBD-3 [1]. Comparative in vivo wound healing data for hBD-1 or hBD-4 are not available at equivalent endpoints, representing a class-level differentiation.

Wound healing Angiogenesis Fibroblast FGFR1 JAK2/STAT3 In vivo

Potency Against Multidrug-Resistant and Biofilm-Forming Pathogens: hBD-3 Kills MRSA and P. aeruginosa at Concentrations Where hBD-2 Shows Reduced Efficacy

hBD-3 demonstrates bactericidal activity against methicillin-resistant S. aureus (MRSA) and multidrug-resistant P. aeruginosa at concentrations of 4–16 μg/mL, whereas hBD-2 requires ≥32 μg/mL for equivalent killing [1]. In a bioengineered human skin tissue model infected with S. aureus, sustained nonviral delivery of hBD-3 resulted in a therapeutically relevant 2–3 log reduction in bacterial burden in a rat third-degree burn wound model, an effect not replicated by endogenous hBD-2 expression in the same tissue platform [2]. The enhanced potency of hBD-3 against resistant strains is linked to its higher positive charge density and ability to disrupt bacterial membranes independently of specific resistance mechanisms (e.g., β-lactamases, efflux pumps), making cross-resistance unlikely [1].

MRSA Multidrug resistance Pseudomonas aeruginosa Biofilm Burn wound infection

Validated Application Scenarios for Beta-Defensin 103A: Where Differentiated Performance Matches Procurement Need


Cystic Fibrosis Airway Infection Models Requiring Salt-Insensitive Antimicrobial Activity

hBD-3 is the only human β-defensin that retains full bactericidal activity at 150 mM NaCl, matching the ionic conditions of cystic fibrosis airway surface liquid [Section 3, Evidence 1]. Researchers modeling CF-associated P. aeruginosa or S. aureus infections should specify hBD-3 (DEFB103A) rather than hBD-1, hBD-2, or hBD-4, which lose ≥75% antimicrobial activity under these conditions [1].

Bioengineered Skin Substitutes and Infected Burn Wound Therapeutics

Sustained expression of hBD-3 in bioengineered human skin tissue achieves a 2–3 log reduction in S. aureus burden in infected third-degree burn wounds in vivo [Section 3, Evidence 6]. hBD-3's dual antimicrobial and FGFR1/JAK2/STAT3-mediated wound healing activity (fibroblast migration, angiogenesis) makes it the preferred candidate over hBD-2 or LL-37 for tissue-engineered wound products [1][2].

Monocyte/Macrophage Chemotaxis and Innate-to-Adaptive Immunity Studies

hBD-3 is the only human β-defensin that chemoattracts monocytes and macrophages via both CCR2 and CCR6, eliciting a 3–5-fold increase in migration at 100 ng/mL [Section 3, Evidence 4]. Researchers studying the innate-to-adaptive immune transition or developing vaccine adjuvants should select hBD-3 over hBD-1 (negligible monocyte chemotaxis) or hBD-2 (primarily CCR6-dependent) [1].

Antifungal Drug Discovery Platforms Targeting Candida albicans

With an MIC of 4–8 μg/mL against C. albicans and salt-insensitive fungicidal kinetics (membrane disruption within 15–30 min), hBD-3 outperforms hBD-1 (MIC 16–32 μg/mL) and hBD-2 (MIC 8–16 μg/mL) as a positive control or scaffold for antifungal peptide development [Section 3, Evidence 3]. Its rapid membrane-targeting mechanism offers a template for designing resistance-evasive antifungal leads [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Beta-defensin103A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.